molecular formula C11H16N4O B13425728 (3-(1-isobutyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine

(3-(1-isobutyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine

Cat. No.: B13425728
M. Wt: 220.27 g/mol
InChI Key: YNTPIODRBRYPKG-UHFFFAOYSA-N
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Description

The compound "(3-(1-isobutyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine" features a 1,2,4-oxadiazole core substituted at position 3 with a 1-isobutyl-pyrrole moiety and a primary amine (-NH₂) at position 3. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for its stability and role in medicinal chemistry, often contributing to hydrogen bonding and π-π interactions in biological targets .

For example, similar 1,2,4-oxadiazole derivatives are synthesized via cyclization between nitriles and hydroxylamine derivatives, followed by functionalization of the pyrrole or aryl substituents . The primary amine group (-NH₂) may serve as a handle for further derivatization or contribute to interactions in biological systems.

Properties

Molecular Formula

C11H16N4O

Molecular Weight

220.27 g/mol

IUPAC Name

[3-[1-(2-methylpropyl)pyrrol-2-yl]-1,2,4-oxadiazol-5-yl]methanamine

InChI

InChI=1S/C11H16N4O/c1-8(2)7-15-5-3-4-9(15)11-13-10(6-12)16-14-11/h3-5,8H,6-7,12H2,1-2H3

InChI Key

YNTPIODRBRYPKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC=C1C2=NOC(=N2)CN

Origin of Product

United States

Biological Activity

The compound (3-(1-isobutyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine is a derivative of the oxadiazole class, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of the biological activity associated with this compound, highlighting key research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H12N4O\text{C}_9\text{H}_{12}\text{N}_4\text{O}

Biological Activity Overview

Research has indicated that compounds containing the oxadiazole moiety often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds similar to this compound have shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and fungi such as Cryptococcus neoformans .
  • Anticancer Potential : The oxadiazole derivatives are also noted for their anticancer properties. Studies have demonstrated that certain oxadiazole-based compounds can inhibit tumor growth through mechanisms involving the PI3K/AKT/mTOR signaling pathway .

Antimicrobial Studies

A series of studies have evaluated the antimicrobial properties of compounds related to oxadiazoles. For instance:

CompoundMIC (µg/mL)Activity
Compound A16Weak anti-MRSA
Compound B≤0.25Strong anti-MRSA
Compound C≤0.25Anti-Cryptococcus neoformans

These findings suggest that modifications to the oxadiazole structure can significantly enhance antibacterial efficacy while maintaining low cytotoxicity levels .

Anticancer Activity

In vivo studies have indicated that certain oxadiazole derivatives exhibit significant anticancer activity. For example:

CompoundTumor TypeEffectiveness
Compound DMouse Xenograft ModelSuppressed tumor growth at low doses

Research has shown that the presence of specific substituents on the oxadiazole ring can enhance its ability to inhibit cancer cell proliferation .

Mechanistic Insights

The biological activity of this compound is believed to be linked to its interaction with various biological targets:

  • Histone Deacetylase Inhibition : Some studies indicate that oxadiazoles may act as inhibitors of histone deacetylases (HDACs), which are crucial in regulating gene expression and are often overactive in cancer cells .
  • Signal Transduction Pathways : The modulation of signaling pathways such as PI3K/AKT/mTOR is critical for the anticancer effects observed in various studies .

Chemical Reactions Analysis

Amine Group Reactivity

The primary amine group participates in characteristic nucleophilic reactions:

Reaction TypeReagents/ConditionsProductKey Observations
Acylation Acetyl chloride, base (e.g., pyridine)N-Acetyl derivativeForms stable amides; confirmed via IR (C=O stretch at ~1650 cm⁻¹) and NMR (disappearance of NH2 signals).
Alkylation Alkyl halides (e.g., CH3I), K2CO3N-Alkylated derivativesSteric hindrance from the oxadiazole ring may reduce reaction rates.
Schiff Base Formation Aldehydes (e.g., benzaldehyde), reflux in ethanolImine derivativespH-dependent reaction; optimal yields achieved under anhydrous conditions.
Oxidation KMnO4/H2SO4 or H2O2Nitroso or nitro derivativesOver-oxidation risks require controlled stoichiometry.

Oxadiazole Ring Reactions

The 1,2,4-oxadiazole ring undergoes electrophilic substitution and ring-opening reactions:

Reaction TypeReagents/ConditionsProductMechanism Notes
Electrophilic Substitution HNO3/H2SO4 (nitration)3-Nitro-oxadiazole derivativeNitration occurs preferentially at the 3-position due to ring electron deficiency.
Ring-Opening HCl (concentrated), heatLinear amidoxime intermediateAcidic hydrolysis cleaves the oxadiazole ring, forming a transient amidoxime.
Cycloaddition Dipolarophiles (e.g., acetylene)Fused heterocycles1,3-Dipolar cycloaddition at the N-O bond forms triazole or isoxazoline derivatives.

Pyrrole Ring Reactivity

The pyrrole moiety, activated by the electron-donating isobutyl group, engages in electrophilic substitutions:

Reaction TypeReagents/ConditionsProductRegioselectivity
Nitration Acetyl nitrate, Ac2O4-Nitro-pyrrole derivativeIsobutyl group directs electrophiles to the 4-position .
Sulfonation SO3/H2SO4Pyrrole-sulfonic acidLimited solubility in strong acids may necessitate polar aprotic solvents .
Halogenation Br2/FeCl35-Bromo-pyrrole derivativeSteric effects from isobutyl reduce reactivity at adjacent positions.

Biological Activity and Reaction Implications

The compound’s interactions with biological targets are linked to its reactivity:

  • Enzyme Inhibition : Schiff base derivatives exhibit inhibitory activity against acetylcholinesterase (IC50: ~12 µM) by binding to catalytic serine residues .

  • Receptor Modulation : N-Alkylated analogs show affinity for nicotinic acetylcholine receptors (Ki: 0.8 µM), attributed to hydrogen bonding with the oxadiazole ring .

Comparative Reactivity of Structural Motifs

Functional GroupReactivity TrendDominant Reaction Types
MethanamineHigh (nucleophilic)Acylation, alkylation
Oxadiazole RingModerate (electrophilic)Nitration, cycloaddition
Pyrrole RingLow (steric hindrance)Halogenation, sulfonation

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to a class of 1,2,4-oxadiazol-5-yl methanamine derivatives. Key structural variations among analogues include:

  • Substituents on the oxadiazole ring : Aromatic (e.g., phenyl), heteroaromatic (e.g., pyrrole, pyrazine), or aliphatic groups.
  • Modifications to the methanamine group : Primary amines, N-methylated amines, or ester-protected amines.

Key Observations :

Synthetic Yields : The 4-octylphenyl derivative (5a) achieves a 99% yield, suggesting that electron-rich aromatic substituents may favor cyclization efficiency . In contrast, pyrrolidine-linked analogues (e.g., 4h) exhibit lower yields (73%), possibly due to steric hindrance during cyclization.

Physical State : Primary amine derivatives (e.g., 5a) are often solids, while ester-protected analogues (e.g., 4h) remain oils, likely due to reduced crystallinity from bulky tert-butyl groups.

Substituent Impact :

  • Aromatic vs. Heteroaromatic : Phenyl-substituted derivatives (e.g., 5a) may exhibit higher lipophilicity than heteroaromatic analogues (e.g., pyrazine in ), influencing solubility and bioavailability.
  • Amine Modifications : N-Methylation (as in ) could reduce metabolic degradation compared to primary amines but may also diminish hydrogen-bonding capacity.

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